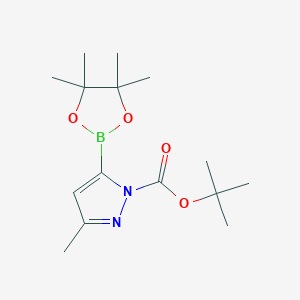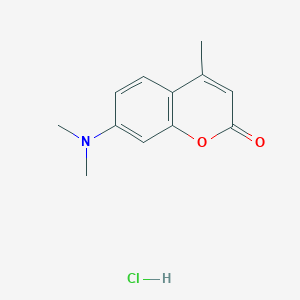
7-(Dimethylamino)-4-methyl-2H-chromen-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Dimethylamino)-4-methyl-2H-chromen-2-one hydrochloride is a chemical compound known for its unique structural properties and diverse applications in various scientific fields. This compound belongs to the class of chromones, which are known for their fluorescence properties and are widely used in chemical and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-4-methyl-2H-chromen-2-one hydrochloride typically involves the reaction of 4-methylumbelliferone with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized to maximize yield and minimize waste, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
7-(Dimethylamino)-4-methyl-2H-chromen-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include various substituted chromones, amine derivatives, and quinones, which have their own unique properties and applications .
Aplicaciones Científicas De Investigación
7-(Dimethylamino)-4-methyl-2H-chromen-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of cellular processes due to its fluorescence properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of dyes and pigments for various industrial applications
Mecanismo De Acción
The mechanism of action of 7-(Dimethylamino)-4-methyl-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets, leading to fluorescence emission. This property is exploited in various analytical and diagnostic applications. The compound’s interaction with cellular components can also provide insights into cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other chromone derivatives such as:
- 4-Methylumbelliferone
- 7-Hydroxy-4-methylcoumarin
- 3-Amino-7-dimethylamino-2-methylphenazium hydrochloride .
Uniqueness
What sets 7-(Dimethylamino)-4-methyl-2H-chromen-2-one hydrochloride apart is its unique combination of fluorescence properties and chemical reactivity, making it a versatile tool in both research and industrial applications. Its ability to undergo various chemical reactions while maintaining its structural integrity adds to its value in scientific studies .
Propiedades
Fórmula molecular |
C12H14ClNO2 |
|---|---|
Peso molecular |
239.70 g/mol |
Nombre IUPAC |
7-(dimethylamino)-4-methylchromen-2-one;hydrochloride |
InChI |
InChI=1S/C12H13NO2.ClH/c1-8-6-12(14)15-11-7-9(13(2)3)4-5-10(8)11;/h4-7H,1-3H3;1H |
Clave InChI |
WUIKCDAADCKNDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 3-bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12976037.png)
![Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12976053.png)

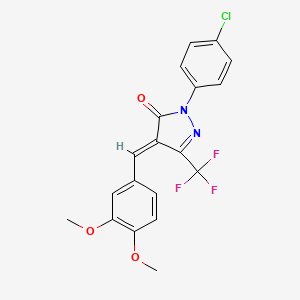
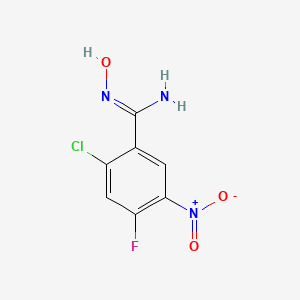

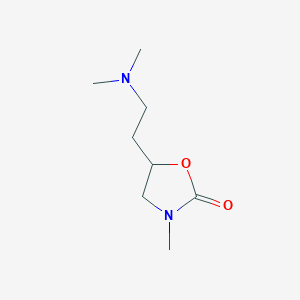
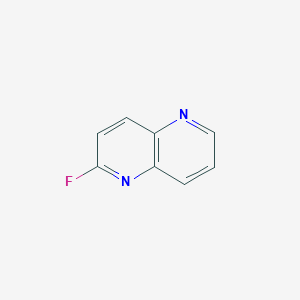
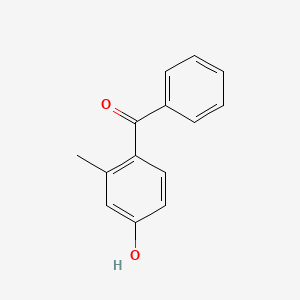
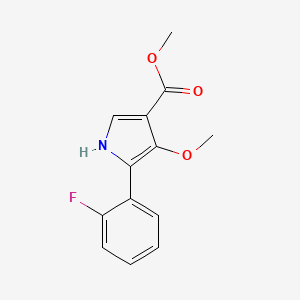

![3-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B12976107.png)
